1-Propanone, 1-[4-(2-chloroethyl)phenyl]-
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Overview
Description
1-Propanone, 1-[4-(2-chloroethyl)phenyl]- is an organic compound with the molecular formula C11H13ClO It is a derivative of propanone (acetone) where the phenyl group is substituted with a 2-chloroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1-[4-(2-chloroethyl)phenyl]- typically involves the Friedel-Crafts acylation reaction. This reaction uses acetyl chloride (CH3COCl) and 1-(2-chloroethyl)benzene as starting materials in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Friedel-Crafts Acylation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 1-[4-(2-chloroethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-Propanone, 1-[4-(2-chloroethyl)phenyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Propanone, 1-[4-(2-chloroethyl)phenyl]- involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to biological effects. The phenyl group enhances the compound’s ability to interact with hydrophobic regions of biomolecules, influencing its activity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Propanone, 1-[4-(2-bromoethyl)phenyl]-: Similar structure but with a bromoethyl group instead of chloroethyl.
1-Propanone, 1-[4-(2-fluoroethyl)phenyl]-: Contains a fluoroethyl group.
1-Propanone, 1-[4-(2-iodoethyl)phenyl]-: Contains an iodoethyl group.
Uniqueness
1-Propanone, 1-[4-(2-chloroethyl)phenyl]- is unique due to the presence of the chloroethyl group, which imparts distinct reactivity and biological activity compared to its bromo, fluoro, and iodo counterparts. The chloroethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-[4-(2-chloroethyl)phenyl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-2-11(13)10-5-3-9(4-6-10)7-8-12/h3-6H,2,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBURBZGIRRCHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)CCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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